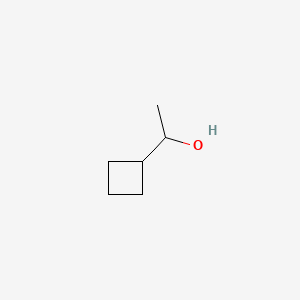

(1-Methylcyclobutyl)methanol

Description

Significance and Context in Contemporary Organic Chemistry

(1-Methylcyclobutyl)methanol, with the chemical formula C₆H₁₂O, is an alcohol featuring a four-membered cyclobutane (B1203170) ring. nih.gov This structural motif is of particular interest to organic chemists due to the inherent ring strain of the cyclobutane core. fiveable.mewikipedia.orglibretexts.org This strain influences the molecule's reactivity, making it a versatile intermediate for the synthesis of more complex molecular architectures. researchgate.net In modern organic chemistry, there is a continuous demand for novel building blocks that can provide access to diverse chemical space. The three-dimensional nature of the cyclobutane ring in this compound offers a unique scaffold for the development of new therapeutic agents and materials. ru.nlnih.gov Its applications span various research areas, including medicinal chemistry and the synthesis of specialty chemicals.

Historical Perspective of Cyclobutane Derivatives in Chemical Synthesis and Theory

The study of cyclobutane derivatives has a rich history rooted in the fundamental principles of organic chemistry. In 1885, Adolf von Baeyer first proposed his strain theory, which attempted to explain the relative stability of cyclic compounds based on the deviation of their bond angles from the ideal tetrahedral angle. libretexts.org He correctly predicted that small rings like cyclopropane (B1198618) and cyclobutane would be highly strained and therefore more reactive than their larger counterparts. libretexts.orglibretexts.org Initially, Baeyer assumed that all cycloalkanes were flat, a notion that was later refined by the understanding that most cycloalkanes adopt puckered, three-dimensional conformations to alleviate strain. libretexts.orgmasterorganicchemistry.com

Despite their inherent instability, cyclobutane derivatives have proven to be valuable intermediates in organic synthesis. researchgate.net The relief of ring strain can be a powerful driving force for reactions, enabling transformations that are not readily achievable with acyclic or larger cyclic systems. fiveable.me Over the past few decades, the importance of cyclobutanes as synthetic intermediates has grown significantly, with numerous methods developed for their preparation and functionalization. researchgate.net They are found in a number of natural products and have been incorporated into various drug candidates to improve properties such as metabolic stability and conformational rigidity. ru.nlnih.gov

Scope and Research Objectives for this compound Studies

Research involving this compound primarily focuses on leveraging its unique structural and reactive properties for various applications. Key research objectives include:

Development of Novel Synthetic Methodologies: Utilizing this compound as a starting material or intermediate to construct more complex and medicinally relevant molecules.

Mechanistic Investigations: Studying the reactivity of the cyclobutane ring to better understand reaction mechanisms, particularly those involving ring-opening or rearrangement reactions driven by the release of ring strain. researchgate.netnih.govacs.org

Exploration as a Bioisostere: Investigating the use of the 1-methylcyclobutyl motif as a replacement for other chemical groups in biologically active compounds to enhance pharmacological properties. ru.nl

Synthesis of Analogues: Creating derivatives of this compound with varied substitution patterns to explore structure-activity relationships in medicinal chemistry. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

(1-methylcyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(5-7)3-2-4-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBAFQVSLHQELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methylcyclobutyl Methanol

Direct Reduction Pathways

Direct reduction methods offer a straightforward approach to obtaining (1-methylcyclobutyl)methanol. These methods typically involve the conversion of a carboxyl group to a primary alcohol.

A primary and effective method for synthesizing this compound is through the reduction of ethyl 1-methylcyclobutanecarboxylate. epo.org This process utilizes a powerful reducing agent to convert the ester functional group into a primary alcohol.

The reagent of choice for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols, a reaction for which weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are ineffective. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). numberanalytics.comadichemistry.com These solvents are crucial as LiAlH₄ reacts violently with water. adichemistry.com THF is often the preferred solvent despite lower solubility for LiAlH₄, as it can be more stable than diethyl ether, which may contain catalytic impurities that lead to spontaneous decomposition of the reducing agent. adichemistry.com

A patent outlines a specific procedure where a solution of ethyl 1-methylcyclobutanecarboxylate in ether is added dropwise to a suspension of LiAlH₄ in ether. epo.org

The reduction of ethyl 1-methylcyclobutanecarboxylate with LiAlH₄ requires careful control of reaction conditions to ensure safety and maximize yield. The reaction is highly exothermic, necessitating temperature control. researchgate.net Typically, the reaction is initiated at a reduced temperature, such as 0°C in an ice bath, and may be allowed to proceed for several hours. epo.org For instance, one procedure specifies stirring the reaction mixture for 2 hours in an ice bath. epo.org

Furthermore, due to the high reactivity of LiAlH₄ with atmospheric moisture, the reaction must be conducted under an inert atmosphere, commonly using nitrogen or argon gas. adichemistry.com This prevents the decomposition of the reducing agent and ensures the reaction proceeds to completion.

The reduction of an ester by lithium aluminum hydride involves a two-step process. ucalgary.cajove.com

Nucleophilic Acyl Substitution: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. ucalgary.caorgosolver.com This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate. ucalgary.cajove.com This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide group (-OCH₂CH₃) as a leaving group. jove.comorgosolver.com This initial stage results in the formation of an aldehyde intermediate. ucalgary.cajove.com

Aldehyde Reduction: The aldehyde formed is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄. ucalgary.ca A second hydride ion attacks the carbonyl carbon of the aldehyde, leading to the formation of an alkoxide intermediate after the carbonyl pi bond breaks. ucalgary.caorgosolver.com

Table 1: Mechanistic Steps of Ester Reduction by LiAlH₄

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack by hydride on the ester carbonyl carbon. | Tetrahedral alkoxide intermediate |

| 2 | Collapse of the tetrahedral intermediate and elimination of the alkoxide leaving group. | Aldehyde |

| 3 | Nucleophilic attack by a second hydride on the aldehyde carbonyl carbon. | Alkoxide |

Following the complete reduction of the ester, a careful workup procedure is necessary to quench the excess LiAlH₄ and isolate the this compound product. numberanalytics.com The quenching process is highly exothermic and must be performed cautiously, typically at low temperatures (e.g., 0°C). researchgate.net

A common method involves the sequential, dropwise addition of water, followed by a sodium hydroxide (B78521) solution, and finally more water (a procedure often referred to as the Fieser workup). researchgate.net For every 'X' grams of LiAlH₄ used, 'X' mL of water is added, followed by 'X' mL of 15% aqueous NaOH, and then '3X' mL of water. researchgate.net This process results in the formation of granular inorganic salts that can be easily removed by filtration. researchgate.net

Alternatively, the reaction can be quenched by the slow addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate (B86663) or dilute acid like 1N HCl. epo.orgresearchgate.net After quenching, the product is typically extracted from the aqueous layer using an organic solvent like diethyl ether. epo.org The combined organic layers are then dried over an anhydrous salt such as magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. epo.org Further purification can be achieved through distillation. epo.org

While chemical reduction using powerful hydrides is a common laboratory method, biocatalytic approaches for the reduction of carboxylic acids to alcohols are an area of increasing research interest. nih.govunl.edu These methods offer the potential for more environmentally friendly and selective transformations under mild reaction conditions. researchhub.com

Enzymes known as carboxylate reductases (CARs) are capable of selectively reducing carboxylic acids to their corresponding aldehydes, which can then be further reduced to alcohols by endogenous alcohol dehydrogenases within a whole-cell system. unl.edursc.org These enzymes, found in bacteria, fungi, and plants, utilize ATP and NADPH as cofactors. nih.govresearchhub.com

Although the direct biocatalytic reduction of 1-methylcyclobutanecarboxylic acid to this compound is not specifically detailed in the provided search results, the broad substrate scope of some CARs suggests potential applicability. unl.edursc.org Research has shown that various carboxylic acids, including bifunctional and α,β-unsaturated acids, can be reduced using these enzymatic systems. researchhub.comrsc.org Further enzyme engineering and discovery will be necessary to apply this technology efficiently to specific substrates like 1-methylcyclobutanecarboxylic acid. unl.edu

Table 2: Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Product |

| Ethyl 1-methylcyclobutanecarboxylate | Starting Material |

| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent |

| Tetrahydrofuran (THF) | Solvent |

| Diethyl Ether (Et₂O) | Solvent |

| Sodium Borohydride (NaBH₄) | Comparative Reducing Agent |

| Ethoxide | Leaving Group |

| Aldehyde | Intermediate |

| Alkoxide | Intermediate |

| Water | Quenching Agent |

| Sodium Hydroxide (NaOH) | Workup Reagent |

| Ethyl Acetate | Quenching Agent |

| Sodium Sulfate | Workup Reagent |

| Hydrochloric Acid (HCl) | Workup Reagent |

| Magnesium Sulfate | Drying Agent |

| 1-Methylcyclobutanecarboxylic acid | Potential Biocatalytic Substrate |

| Adenosine Triphosphate (ATP) | Biocatalytic Cofactor |

Reduction of Ethyl 1-Methylcyclobutanecarboxylate

Multi-Step Synthetic Routes

Multi-step syntheses are commonly employed to produce this compound, allowing for precise control over the introduction of functional groups and the formation of the required carbon skeleton. These routes often begin with commercially available cyclobutane (B1203170) derivatives.

A prominent and well-documented method for synthesizing this compound involves a two-stage process: an initial alkylation reaction followed by a reduction step. This sequence efficiently builds the target molecule from a suitable ester precursor.

The first phase of this sequence focuses on the α-alkylation of a cyclobutane ester to introduce the key methyl group at the C1 position of the ring.

Alkylation-Reduction Sequences

Synthesis of Ethyl 1-Methylcyclobutanecarboxylate via Alkylation

Reagents: Ethyl Cyclobutanecarboxylate (B8599542), Methyl Iodide, Lithium Diisopropylamide (LDA)

This transformation is typically achieved through the alkylation of an ester enolate. libretexts.org The process commences with the deprotonation of ethyl cyclobutanecarboxylate at the α-carbon using a strong, non-nucleophilic base, for which Lithium Diisopropylamide (LDA) is the reagent of choice. epo.org LDA effectively generates the corresponding enolate ion. libretexts.org This nucleophilic enolate then reacts with an electrophilic alkylating agent, methyl iodide, in an SN2 reaction to form the new carbon-carbon bond, yielding ethyl 1-methylcyclobutanecarboxylate. libretexts.orgepo.org

Table 1: Reagents for the Alkylation of Ethyl Cyclobutanecarboxylate

| Reagent | Formula | Role |

| Ethyl Cyclobutanecarboxylate | C₇H₁₂O₂ | Starting Material / Substrate |

| Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | Strong Base (for enolate formation) |

| Methyl Iodide | CH₃I | Alkylating Agent (Methyl source) |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic Solvent |

Temperature Control in Alkylation

Strict temperature control is critical for the success of the alkylation step. The formation of the LDA enolate is conducted at very low temperatures, typically -78 °C, to ensure complete deprotonation and to prevent side reactions. epo.org The solution is then often warmed to 0 °C before being cooled again to around -40 °C prior to the addition of methyl iodide. epo.org This careful management of temperature minimizes potential side products and ensures the regioselectivity of the alkylation. The reaction is then allowed to slowly warm to room temperature to proceed to completion. epo.org

Table 2: Temperature Conditions for Alkylation

| Step | Reagents/Process | Temperature | Purpose | Source |

| 1 | Addition of substrate to LDA solution | -78 °C | Enolate Formation | epo.org |

| 2 | Pre-alkylation | Warm to 0 °C, then cool to -40 °C | Optimize for alkylation | epo.org |

| 3 | Addition of Methyl Iodide | -40 °C | Alkylation (SN2 reaction) | epo.org |

| 4 | Reaction Completion | Slowly warm to room temperature | Drive reaction to completion | epo.org |

Following the successful alkylation, the ester group of ethyl 1-methylcyclobutanecarboxylate is reduced to a primary alcohol. This is accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). epo.org The LiAlH₄ provides a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon of the ester, ultimately converting it to the hydroxymethyl group (-CH₂OH). This step finalizes the synthesis of this compound. A study reported a yield of 73% for this reduction step when starting from the methyl ester analogue. electronicsandbooks.com

An alternative strategy for forming cyclobutanol (B46151) derivatives involves the use of organometallic compounds, specifically Grignard reagents. These reagents, which are organomagnesium halides, are potent nucleophiles and strong bases. youtube.com

A plausible, though less commonly cited for this specific molecule, Grignard synthesis for this compound could involve the reaction of a Grignard reagent prepared from 1-bromo-1-methylcyclobutane (B13021240) with formaldehyde. In this theoretical pathway, the Grignard reagent, acting as a nucleophilic carbanion, would attack the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup would protonate the resulting alkoxide to yield the final primary alcohol, this compound. This method relies on the fundamental reactivity of Grignard reagents in forming carbon-carbon bonds via addition to carbonyl compounds. youtube.comyoutube.com

Pyrolysis of Cyclobutylmethyl Derivatives

Pyrolytic reactions, which involve the thermal decomposition of organic compounds, represent an older but viable route for creating unsaturated compounds. In the context of cyclobutane chemistry, the pyrolysis of cyclobutylmethyl derivatives, such as xanthate esters (in a Chugaev elimination) or acetates, can lead to the formation of methylenecyclobutane. This alkene could then, in principle, be hydrated to form this compound, although this is a less direct route compared to others. Early studies explored the pyrolysis of various cyclobutylmethyl derivatives as a means to generate specific alkenes.

Alternative Precursors and Rearrangement Strategies

An alternative pathway to the 1-methylcyclobutyl skeleton involves the enzymatic oxygenation of a cyclopropane (B1198618) precursor. The enzyme methane (B114726) monooxygenase (MMO) from Methylosinus trichosporium OB3b can catalyze the oxidation of 1,1-dimethylcyclopropane (B155639). nih.govresearchgate.net This reaction serves as a probe for the enzyme's mechanism and demonstrates a fascinating rearrangement from a three-membered ring to a four-membered ring. datapdf.com

In the presence of O₂ and NADH, MMO hydroxylates 1,1-dimethylcyclopropane to yield a mixture of three products: (1-methylcyclopropyl)methanol (the major product at 81%), 3-methyl-3-buten-1-ol (B123568) (a ring-opened product at 6%), and 1-methylcyclobutanol (a ring-expanded product at 13%). nih.govacs.org The formation of 1-methylcyclobutanol, an isomer of the target compound, confirms the enzymatic synthesis of the 1-methylcyclobutyl carbon skeleton from a cyclopropyl (B3062369) precursor. nih.gov

Table 2: Product Distribution from MMO-Catalyzed Oxygenation of 1,1-Dimethylcyclopropane

| Product | Structure | Yield |

|---|---|---|

| (1-Methylcyclopropyl)methanol | C₅H₁₀O | 81% |

| 3-Methyl-3-buten-1-ol | C₅H₁₀O | 6% |

| 1-Methylcyclobutanol | C₅H₁₀O | 13% |

Source: Biochemistry, 1990. nih.govacs.org

The formation of both ring-opened and ring-expanded products from the MMO-catalyzed reaction provides strong evidence for the involvement of highly reactive intermediates. nih.govdatapdf.com The reaction is believed to proceed through the initial formation of a (1-methylcyclopropyl)carbinyl radical. nih.govacs.org This radical intermediate exists at a mechanistic branch point.

Radical Pathway : The radical can be trapped by oxygen in a conventional hydroxylation step to form the primary product, (1-methylcyclopropyl)methanol. nih.gov Alternatively, this radical can undergo rapid ring-opening to form the homoallylic 3-methyl-3-buten-1-yl radical, which is then oxygenated to 3-methyl-3-buten-1-ol. acs.org

Carbocationic Pathway : The formation of 1-methylcyclobutanol suggests a pathway involving carbocationic intermediates. The (1-methylcyclopropyl)carbinyl radical can undergo a one-electron oxidation to form the corresponding (1-methylcyclopropyl)carbinyl cation. This cation is known to rapidly rearrange via ring expansion to the more stable tertiary 1-methylcyclobutyl carbocation. nih.govresearchgate.netresearchgate.net Trapping of this carbocation by a hydroxyl group yields the final ring-expanded product, 1-methylcyclobutanol. nih.govacs.org

The concurrent formation of these three products indicates that the MMO-catalyzed oxygenation mechanism involves both radical and carbocationic species. nih.gov

Comparative Analysis of Synthetic Methodologies

The available synthetic routes to the this compound framework each possess distinct advantages and disadvantages.

Grignard Reaction : The addition of methylmagnesium bromide to a suitable cyclobutane precursor (like an ester for direct synthesis or a ketone for an indirect route) is often the most direct and high-yielding laboratory method. It utilizes readily available starting materials and follows a well-understood reaction mechanism. Its primary advantage is efficiency and directness for accessing the 1-methylcyclobutyl core. However, achieving stereoselectivity can be challenging and may require specifically substituted precursors or chiral auxiliaries. researchgate.net

Pyrolysis : Pyrolytic methods are generally less common in modern synthesis due to the high temperatures required, which can lead to side reactions and lower yields. While historically relevant, they are less practical for the controlled synthesis of a specific alcohol like this compound compared to solution-phase chemical methods.

Enzymatic Synthesis : The MMO-catalyzed route is mechanistically elegant but presents practical challenges for preparative scale synthesis. Its main advantage is the ability to perform a complex C-H activation and rearrangement under mild, biological conditions. nih.gov However, the main product is not the desired cyclobutane derivative, with the ring-expanded 1-methylcyclobutanol being a minor product (13% yield). acs.org Furthermore, working with enzymes like MMO requires specialized equipment and expertise, making it less accessible than standard organic synthesis techniques. This method is more valuable for mechanistic studies than for practical production of the target compound.

Yield, Selectivity, and Scalability Assessments

The evaluation of synthetic routes for this compound hinges on metrics of yield, the selectivity of the reaction in producing the desired isomer, and the potential for scaling the process for industrial production.

One of the most common methods is the reduction of a 1-methylcyclobutanecarboxylate ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). electronicsandbooks.com Research has demonstrated that a standard LiAlH₄ reduction of methyl 1-methylcyclobutanecarboxylate can result in a 73% yield of this compound with over 99% purity as determined by gas-liquid chromatography (GLC). electronicsandbooks.com The reaction is typically performed in a solvent such as diethyl ether or tetrahydrofuran (THF).

Another approach involves a multi-step synthesis starting from ethyl cyclobutanecarboxylate. This process includes an initial alkylation step to introduce the methyl group at the 1-position, followed by reduction of the ester. The alkylation requires carefully controlled low-temperature conditions (e.g., -78°C to 0°C) using reagents like lithium diisopropylamide (LDA) and methyl iodide to ensure high selectivity and minimize the formation of side products. prepchem.com While specific yield for the combined two-step process is not detailed, the precursor synthesis itself can be efficient. For instance, the synthesis of methyl 1-methylcyclobutane carboxylate from methyl cyclobutane carboxylate has been reported with a yield of 11.4 grams from 14 grams of starting ester. prepchem.com

The scalability of these methods is a critical consideration for any potential industrial application. The reduction of esters with LiAlH₄ is considered feasible for industrial-scale production, though it necessitates optimization to manage safety and costs. For cyclobutane synthesis in general, the use of continuous flow reactors has been noted as a strategy to enhance both safety and yield, which could be applicable here. The Grignard reaction, another potential pathway involving the reaction of cyclobutanone (B123998) with methylmagnesium bromide, is a classical and straightforward method that is generally considered scalable for industrial production.

Interactive Data Table: Synthesis of this compound via Ester Reduction

| Starting Material | Reducing Agent | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 1-methylcyclobutanecarboxylate | LiAlH₄ | Diethyl Ether | Not Specified | Not Specified | 73% | >99% | electronicsandbooks.com |

| Ethyl 1-methylcyclobutanecarboxylate | LiAlH₄ | THF | 3 hours | 0°C → 20°C | Not Quantified | Not Specified |

Practical Limitations and Safety Considerations

Despite the viability of these synthetic routes, they are accompanied by practical limitations and significant safety considerations.

The choice of reagents introduces major safety concerns. Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric compound that reacts violently with water and can ignite upon exposure to air. Its use requires an inert atmosphere, typically nitrogen, and anhydrous solvents to prevent hazardous situations. Grignard reagents, such as methylmagnesium bromide, are also highly reactive and sensitive to moisture and air, necessitating similar precautions with anhydrous solvents and inert atmospheres. calstate.edu

Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including (1-Methylcyclobutyl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the protons in different chemical environments give rise to distinct signals. The interpretation of these signals is crucial for confirming the molecular structure.

The predicted chemical shifts for the protons in this compound are as follows:

Methyl Group (CH₃): The three protons of the methyl group attached to the quaternary carbon of the cyclobutane (B1203170) ring are expected to appear as a singlet, typically around δ 1.24 ppm.

Hydroxymethyl Group (CH₂O): The two protons of the hydroxymethyl group are predicted to resonate as a singlet in the range of δ 3.5–3.7 ppm.

Cyclobutane Ring (CH₂): The protons on the cyclobutane ring will appear as multiplets in the δ 1.2–1.6 ppm region.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, concentration, and temperature. ucl.ac.uk Its signal can be confirmed by adding D₂O to the sample, which results in the disappearance of the OH peak due to proton exchange. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~1.24 | Singlet |

| Hydroxymethyl (CH₂O) | 3.5 - 3.7 | Singlet |

| Cyclobutane (CH₂) | 1.2 - 1.6 | Multiplet |

| Hydroxyl (OH) | Variable | Singlet |

Data sourced from multiple predictions and may vary based on experimental conditions. ucl.ac.uk

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The electronegativity of the oxygen atom significantly influences the chemical shifts of nearby carbons. libretexts.org

The expected chemical shifts for the carbon atoms are:

Hydroxymethyl Carbon (-CH₂OH): This carbon, being attached to an electronegative oxygen atom, is deshielded and appears downfield, typically in the range of 50-65 ppm. libretexts.org

Quaternary Carbon (C-CH₃): The carbon atom in the cyclobutane ring bonded to the methyl and hydroxymethyl groups.

Methyl Carbon (-CH₃): The carbon of the methyl group.

Cyclobutane Carbons (-CH₂-): The methylene (B1212753) carbons of the cyclobutane ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂OH | 50 - 65 |

| Quaternary C | Varies |

| -CH₃ | Varies |

| Cyclobutane CH₂ | Varies |

Specific shift values require experimental data or detailed computational prediction. libretexts.org

NMR spectroscopy is a powerful tool for assessing the purity of this compound. The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities, such as starting materials, byproducts from synthesis, or degradation products. The integration of the signals in the ¹H NMR spectrum can be used to determine the relative amounts of the compound and any proton-containing impurities. docbrown.info Furthermore, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, further confirming the structural integrity of the molecule. magritek.com

The cyclobutane ring is not planar and undergoes a rapid puckering motion, known as fluxionality. mit.edu This dynamic process can complicate the interpretation of NMR spectra. At room temperature, the rapid interchange between different puckered conformations can lead to time-averaged signals, potentially broadening the peaks corresponding to the cyclobutane protons and carbons. libretexts.org At lower temperatures, this conformational change can be slowed down, potentially allowing for the observation of distinct signals for the different ring protons. Understanding this fluxional behavior is essential for an accurate interpretation of the NMR data. mit.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. studymind.co.uk In this compound, the key functional groups are the hydroxyl (-OH) group and the C-O single bond of the primary alcohol.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol. docbrown.info The broadness of this peak is due to hydrogen bonding. docbrown.info

C-O Stretch: A strong absorption band in the range of 1050-1100 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.

C-H Stretch: Absorptions due to C-H stretching in the cyclobutane and methyl groups are expected in the region of 2850-3000 cm⁻¹.

Cyclobutane Ring Vibrations: The cyclobutane ring itself will exhibit vibrations, which typically appear in the 800-900 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Strong, Broad |

| Carbon-Oxygen (C-O) | Stretching | 1050 - 1100 | Strong |

| Carbon-Hydrogen (C-H) | Stretching | 2850 - 3000 | Medium-Strong |

| Cyclobutane Ring | Vibrations | 800 - 900 | Varies |

Data compiled from typical ranges for the respective functional groups. docbrown.info

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and to gain structural information about a molecule by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. In some cases, related derivatives have been analyzed using HRMS-ESI (High-Resolution Mass Spectrometry-Electrospray Ionization) to confirm the molecular ion [M+H]⁺. Gas chromatography-mass spectrometry (GC-MS) can also be employed to separate this compound from a mixture and obtain its mass spectrum, which is useful for identifying impurities.

Advanced Chromatographic Techniques

This compound possesses a chiral center at the carbon atom to which the methyl and hydroxymethyl groups are attached. Therefore, it exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for separating these enantiomers. phenomenex.comresearchgate.net This separation is critical in pharmaceutical and biological studies, as enantiomers can exhibit different physiological activities.

The separation mechanism relies on the differential interaction of the (R)- and (S)-enantiomers with the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based phases are commonly employed for resolving chiral alcohols. csfarmacie.cz The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. csfarmacie.czchiraltech.com

Table 3: Illustrative HPLC Method for Enantiomeric Separation This table outlines a typical, hypothetical method for the chiral separation of this compound.

| Parameter | Condition | Rationale |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., CHIRALPAK® series) | Proven effectiveness for separating a wide range of chiral compounds, including alcohols. chiraltech.com |

| Mobile Phase | Hexane/Isopropanol mixture | Allows for tuning of solvent strength to optimize retention time and enantiomeric resolution. |

| Detector | UV (at low wavelength, ~210 nm) or Refractive Index (RI) | Used to detect the compound as it elutes from the column. |

| Goal | To obtain two baseline-separated peaks, one for each enantiomer. | Enables accurate quantification of enantiomeric excess (ee). |

Inverse Gas Chromatography (IGC) is a specialized gas-solid characterization technique used to measure the surface and bulk properties of solid materials, such as polymers, fibers, and powders. labtoo.comsurfacemeasurementsystems.com In IGC, the material to be studied is packed into a column (acting as the stationary phase), and known volatile probe molecules are injected. nih.gov

This compound can serve as a unique probe molecule in IGC experiments. By measuring the retention time of this cyclobutane derivative as it passes through a column packed with a specific polymer, researchers can determine key thermodynamic interaction parameters. These parameters quantify the compatibility and interaction forces between the solute (the cyclobutane derivative) and the stationary phase (the polymer). This information is valuable for applications such as developing polymer blends, understanding coating adhesion, and predicting material stability. inolytix.comchromatographyonline.com

Table 4: Application of IGC with this compound as a Probe

| Polymer Stationary Phase (Example) | Property Measured via IGC | Significance of Research |

|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Dispersive surface energy, Flory-Huggins interaction parameter (χ) | Quantifies the affinity and compatibility between the cyclobutane derivative and the acrylic polymer. |

| Polyvinyl chloride (PVC) | Adsorption enthalpy, Gibbs free energy of adsorption | Provides insight into the strength and nature of intermolecular forces at the polymer surface. |

Reactivity and Reaction Mechanisms of 1 Methylcyclobutyl Methanol

Solvolysis Reactions and Carbocation Chemistry

Solvolysis reactions, where the solvent acts as the nucleophile, are fundamental in probing the mechanistic pathways of alkyl halides and sulfonates. For derivatives of (1-Methylcyclobutyl)methanol, such as (1-methylcyclobutyl)methyl tosylate or halides, solvolysis proceeds through carbocationic intermediates, the nature of which is a subject of significant interest.

The solvolysis of cyclobutylcarbinyl systems is often compared with that of the isomeric cyclopropylcarbinyl systems due to their facile interconversion in cationic reactions. researchgate.net A key distinction lies in their solvolysis rates. Cyclopropylcarbinyl derivatives exhibit remarkably accelerated solvolysis kinetics. For instance, 1-methylcyclopropylcarbinyl chloride is reported to solvolyze approximately 10 times faster than 1-methylcyclobutyl chloride in 50% aqueous ethanol. caltech.edu Similarly, cyclopropylcarbinyl bromide reacts 10 to 120 times faster than cyclobutyl bromide in various hydroxylic solvents. researchgate.net

This rate enhancement in cyclopropylcarbinyl systems is attributed to the effective stabilization of the forming carbocation through a non-classical, bicyclobutonium-like transition state, which delocalizes the positive charge. In contrast, the solvolysis of 1-methylcyclobutyl derivatives is slower, a phenomenon explained by the formation of a more localized, classical carbocation and the influence of ring strain. Thermodynamically, however, the cyclobutyl system shows greater stability; 1-methylcyclobutyl chloride is 26.5 times more stable than cyclopropylcarbinyl chloride under solvolytic conditions.

Table 1: Relative Solvolysis Rates of Related Derivatives

| Compound | Relative Rate Comparison | Solvent | Reference |

| 1-Methylcyclopropylcarbinyl chloride | ~10x faster than 1-Methylcyclobutyl chloride | 50% aq. ethanol | caltech.edu |

| Cyclopropylcarbinyl bromide | 10-120x faster than Cyclobutyl bromide | Hydroxylic solvents | researchgate.net |

The debate between classical and non-classical carbocations is central to understanding the reactivity of small ring systems. A classical carbocation, or carbenium ion, features a trivalent, sp²-hybridized carbon atom with a planar structure. dalalinstitute.comlibretexts.org Non-classical carbocations, in contrast, involve delocalized bonding, where a three-center, two-electron bond results in a bridged structure. dalalinstitute.comnih.gov

In the solvolysis of cyclobutyl and cyclopropylcarbinyl derivatives, the formation of equilibrating non-classical ions, specifically the cyclopropylcarbinyl (CC) and bicyclobutonium (BB) cations, is well-documented. nih.gov However, for this compound derivatives, the formation of a classical 1-methylcyclobutyl cation is considered the important reaction intermediate. caltech.edu The involvement of non-classical bicyclobutonium intermediates has been proposed to explain certain stereochemical outcomes, particularly retention of configuration. researchgate.net The reaction pathway can be influenced by subtle structural changes and solvent properties, sometimes involving competition between a classical cation and a non-classical intermediate. researchgate.netnih.gov

The kinetics of solvolysis reactions are significantly affected by changes in ring strain during the transition from the ground state to the carbocationic intermediate. This effect is known as "I-strain" (internal strain). The cyclobutane (B1203170) ring is inherently strained due to the deviation of its C-C-C bond angles (approximately 88°) from the ideal tetrahedral angle of 109.5°. libretexts.orgpressbooks.pub

During the solvolysis of a (1-methylcyclobutyl)methyl derivative, the hybridization of the ring carbon attached to the leaving group changes. In the case of a tertiary derivative like 1-chloro-1-methylcyclobutane, the carbon atom transitions from sp³ hybridization in the reactant to sp² hybridization in the classical carbocation intermediate. This change in hybridization leads to an increase in the preferred bond angles, which further strains the already constrained four-membered ring. This increase in ring strain, or I-strain, during ionization raises the activation energy of the reaction, resulting in slower solvolysis kinetics compared to open-chain tertiary chlorides or larger ring systems. researchgate.netacs.org The strain energy of cyclobutane is significant, estimated to be around 26.3-26.5 kcal/mol. wikipedia.orgnih.gov

The stereochemistry of substitution products from solvolysis provides crucial mechanistic insights. In SN1-type reactions, the formation of a planar, achiral carbocation intermediate typically leads to a racemic mixture of retention and inversion products. wikipedia.org However, in cyclobutyl systems, the outcome can be more complex.

Studies on related systems, such as 3-tert-butyl-1-methylcyclobutyl methanesulfonate, have shown that the stereochemical outcome is highly dependent on the solvent. researchgate.net In highly ionizing, non-nucleophilic solvents like trifluoroethanol, the reaction proceeds with retention of configuration. This is consistent with the formation of a non-classical bicyclobutonium cation intermediate, which shields one face of the molecule from solvent attack. researchgate.net

As the solvent becomes less ionizing and more nucleophilic, an increasing amount of the product with an inverted configuration is observed. researchgate.net This indicates a competing mechanism involving a classical, planar carbocation that can be attacked by the solvent from either side, leading to both inversion and retention. researchgate.net In some instances, complete retention of configuration has been observed, suggesting that the non-classical pathway can be highly favored. researchgate.net This control over stereochemistry is a key feature of the non-classical ion pathway in these small ring systems. nih.govsemanticscholar.org

The carbocationic intermediates formed during the solvolysis of this compound derivatives are not static. They can undergo rapid conformational changes and rearrangements. The energy barriers for these interconversions are critical in determining the final product distribution.

The equilibrium between the cyclopropylcarbinyl (CC) and the bicyclobutonium (BB) cations is a key feature of these systems, with the BB ion being slightly more stable (by about 1.9 kcal/mol). nih.gov The energy barriers for the interconversion between different cationic forms are often low. For instance, the activation barrier for a ring-cleavage rearrangement in a related cyclobutylcarbinyl cation was calculated to be 9.9 kcal/mol. jst.go.jp

However, in some substituted cyclobutylcarbinyl systems, the barriers can be more substantial. Computational studies on classical 1-(trimethylsilylmethyl)cyclobutyl carbocations have indicated a significant interconversion barrier of 13-16 kcal/mol between two distinct energy minima. researchgate.net The inversion of the four-membered ring itself in substituted cyclobutenyl carbocations is known to have a very low energy barrier, while other rearrangements can have higher barriers. researchgate.net These barriers dictate whether a nucleophile traps a specific cation intermediate or if equilibration occurs prior to product formation.

Table 2: Calculated Energy Barriers for Related Carbocation Interconversions

| System | Process | Energy Barrier (kcal/mol) | Reference |

| Cyclopropylcarbinyl/Bicyclobutonium | Equilibrium (ΔE) | 1.9 (favoring BB) | nih.gov |

| Substituted Cyclobutylcarbinyl Cation | C-C bond cleavage | 9.9 | jst.go.jp |

| 1-(Trimethylsilylmethyl)cyclobutyl Cations | Interconversion between minima | 13-16 | researchgate.net |

| Methyl-substituted Cyclobutenyl Cation | Ring Inversion | Very low | researchgate.net |

Oxidation and Reduction Transformations of the Hydroxyl Group

The primary alcohol functional group of this compound can undergo standard oxidation and reduction reactions.

Oxidation : The hydroxyl group can be oxidized to yield carbonyl compounds. The use of common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert this compound into the corresponding aldehyde, (1-methylcyclobutyl)carbaldehyde, or further to the carboxylic acid, 1-methylcyclobutanecarboxylic acid, depending on the reaction conditions. Milder oxidizing agents would favor the formation of the aldehyde.

Reduction : While the hydroxyl group is already in a reduced state, the entire molecule can be subjected to reductive conditions that would typically target more oxidized functional groups. More relevant is the reduction of the corresponding aldehyde or ketone back to the alcohol. However, reduction of this compound itself under harsh conditions, for instance, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a protocol that might involve prior conversion of the alcohol to a better leaving group, could lead to the formation of the alkane, 1,1-dimethylcyclobutane.

Table 3: Oxidation and Reduction Products

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |

| This compound | KMnO₄, CrO₃ | (1-Methylcyclobutyl)carbaldehyde, 1-Methylcyclobutanecarboxylic acid | Oxidation | |

| This compound | LiAlH₄ (via tosylate) | 1,1-Dimethylcyclobutane | Reduction |

Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound can be replaced by various other functional groups through substitution reactions. A primary pathway for this is the conversion of the alcohol to an alkyl halide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for this transformation, yielding (1-methylcyclobutyl)methyl chloride or bromide, respectively. The reaction with thionyl chloride, for instance, proceeds via an Sₙ2 mechanism. libretexts.org The initial step involves the attack of the alcohol's oxygen atom on the sulfur atom of thionyl chloride, which displaces a chloride ion and converts the hydroxyl group into a better leaving group. Subsequently, the chloride ion acts as a nucleophile, attacking the carbon in an Sₙ2 fashion and leading to an inversion of configuration at the reaction center. libretexts.org In the context of methanol, theoretical studies have shown that the reaction mechanism can be influenced by the solvent, with back-side substitution being favored in polar solvents. pku.edu.cn

Another significant substitution reaction is esterification, where the hydroxyl group is replaced by an alkoxy group through reaction with a carboxylic acid. This acid-catalyzed reaction, often referred to as Fischer esterification, is reversible. beilstein-journals.org To drive the reaction toward the formation of the ester, conditions such as heating under reflux and the removal of water as it is formed are typically employed. scienceready.com.au Concentrated sulfuric acid is a common catalyst as it also acts as a dehydrating agent. scienceready.com.au The molar ratio of the alcohol to the carboxylic acid and the reaction time are critical parameters in optimizing the yield of the resulting ester. insightsociety.org

The following table summarizes common substitution reactions of this compound:

| Reagent(s) | Product | Reaction Type |

| Thionyl chloride (SOCl₂) | (1-Methylcyclobutyl)methyl chloride | Nucleophilic Substitution |

| Phosphorus tribromide (PBr₃) | (1-Methylcyclobutyl)methyl bromide | Nucleophilic Substitution |

| Carboxylic acid (R-COOH) / H⁺ | (1-Methylcyclobutyl)methyl ester | Fischer Esterification |

Cyclobutane Ring-Opening and Rearrangement Reactions

The strained nature of the cyclobutane ring in this compound makes it susceptible to ring-opening and rearrangement reactions, particularly when reactive intermediates such as radicals and carbocations are formed.

The formation of radical or carbocationic intermediates from this compound can initiate a cascade of rearrangements. For example, the (1-methylcyclopropyl)carbinyl radical, a related structure, is known to undergo rapid ring-opening to form the homoallylic 3-methyl-3-buten-1-yl radical. nih.gov This type of rearrangement is a common fate for cyclopropylcarbinyl radicals and can compete with other reaction pathways. oup.com

Carbocation rearrangements are also prevalent and are driven by the formation of more stable carbocationic species. libretexts.org These 1,2-rearrangements can involve the shift of a hydride ion or an alkyl group. libretexts.orgwikipedia.org In the case of cyclobutylmethyl systems, these rearrangements can lead to ring expansion, a process that relieves ring strain. leah4sci.commasterorganicchemistry.com

A notable example of ring expansion is observed in the enzymatic oxygenation of 1,1-dimethylcyclopropane (B155639) by methane (B114726) monooxygenase. This reaction yields a mixture of products, including (1-methylcyclopropyl)methanol (81%), 3-methyl-3-buten-1-ol (B123568) (6%), and, significantly, the ring-expanded product 1-methylcyclobutanol (13%). nih.gov The formation of 1-methylcyclobutanol is rationalized by the involvement of a 1-methylcyclobutyl tertiary carbocation as an intermediate. nih.gov This carbocation can arise from the rearrangement of carbocations formed through the one-electron oxidation of initial radical intermediates. nih.gov The presence of both ring-opened and ring-expanded products suggests a complex mechanism involving both radical and carbocationic pathways. nih.gov

The table below shows the product distribution from the methane monooxygenase-catalyzed oxygenation of 1,1-dimethylcyclopropane. nih.gov

| Product | Yield (%) |

| (1-Methylcyclopropyl)methanol | 81 |

| 3-Methyl-3-buten-1-ol | 6 |

| 1-Methylcyclobutanol | 13 |

Alkynylcyclobutanes bearing a hydroxyl group can undergo electrophilic cyclization to form cyclobutane-fused heterocyclic compounds. The regioselectivity of these reactions can be controlled by the choice of catalyst. For instance, iodocyclization of an alkynylcyclobutane with an appended hydroxyl group can proceed via a selective 6-endo-dig pathway to produce dihydropyrans. acs.orgnih.gov In contrast, using a gold catalyst can favor a 5-exo-dig cycloisomerization, leading to the formation of methylenetetrahydrofurans. acs.orgnih.gov These reactions provide a synthetic route to structurally diverse oxygen-containing heterocycles fused to a cyclobutane ring. acs.orgnih.govresearchgate.net

Interactions with Other Chemical Species and Systems

The reactivity of the this compound framework can also be influenced by the participation of neighboring groups within the molecule.

Neighboring group participation (NGP) is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular interaction can significantly enhance reaction rates and influence stereochemistry. chem-station.com In cyclobutane systems, neighboring group effects have been observed. For example, the solvolysis of α-(trifluoromethyl)cyclobutyl tosylate to form bicyclo[1.1.0]butane is proposed to occur via neighboring-group participation of a γ-silyl group. beilstein-journals.org This participation involves homohyperconjugative stabilization of the developing positive charge at the α-carbon by the silicon-based group. beilstein-journals.org Such participation is a key factor in facilitating reactions that might otherwise be kinetically unfavorable. beilstein-journals.orgvedantu.com

Complexation with Metal Centers (e.g., Palladium)

While specific, isolable coordination complexes of this compound with palladium have not been extensively documented in publicly available literature, the interaction of primary alcohols with palladium centers is a well-established phenomenon, primarily as a key step in various catalytic reactions. The hydroxyl group of this compound can act as a ligand, donating a lone pair of electrons from the oxygen atom to a vacant orbital on the palladium center. This initial coordination is often the precursor to further transformations, such as oxidation or substitution reactions.

The formation of a palladium(II)-alkoxide complex is a proposed crucial intermediate in the palladium-catalyzed aerobic oxidation of alcohols. nih.govsciengine.com In this context, the alcohol, such as this compound, would first coordinate to the Pd(II) center. Subsequent deprotonation, often facilitated by a base, leads to the formation of a palladium alkoxide. nih.gov This species can then undergo β-hydride elimination to yield the corresponding aldehyde, (1-methylcyclobutyl)carbaldehyde, and a palladium hydride species. sciengine.com

Computational studies on palladium-catalyzed alcohol oxidation reactions support the initial coordination of the alcohol as a key mechanistic step. nih.govmdpi.com The stability and reactivity of the resulting palladium-alcohol and palladium-alkoxide complexes are influenced by various factors, including the nature of the other ligands on the palladium center, the solvent, and the reaction conditions. For instance, the use of specific ligands can modulate the electronic properties of the palladium center and influence the energetics of the subsequent reaction steps. nih.gov

Although crystal structures of simple palladium-(1-methylcyclobutyl)methanol complexes are not available, structural data from related palladium(II) alkoxide complexes stabilized by other ligands provide insight into the potential coordination environment. These complexes typically exhibit a square-planar geometry around the palladium(II) center. researchgate.netuu.nlrsc.org The Pd-O bond distances in such complexes are influenced by the electronic and steric properties of the alkoxide and the ancillary ligands.

Below is a table summarizing representative data for palladium(II)-alkoxide complexes with ligands analogous to this compound, illustrating typical coordination parameters.

| Complex | Ancillary Ligand | Pd-O Bond Length (Å) | Coordination Geometry | Reference |

| [Pd(Me)(OC6H5)(PCN)] | PCN | 2.088(5) | Square Planar | uu.nl |

| Pd(II) ONO pincer complex | ONO pincer ligand | - | Square Planar | rsc.org |

| Pd(II) N^N^S pincer type catalyst | N^N^S pincer ligand | - | Square Planar | researchgate.net |

| [Pd(Me)(OCH(CF3)2)(PN)] | PN | - | Square Planar | uu.nl |

Table 1: Representative Structural Data for Palladium(II)-Alkoxide Complexes. This table presents data for palladium complexes with various alkoxide and ancillary ligands, providing a reference for the expected coordination of this compound. PCN = o-(diphenylphosphino)-N,N-dimethylbenzylamine, PN = (diphenylphosphino)-N,N-dimethylethyleneamine.

Advanced Research Applications and Functionalization of 1 Methylcyclobutyl Methanol Derivatives

Role as a Precursor in the Synthesis of Complex Molecules

The structural rigidity and three-dimensional nature of the 1-methylcyclobutyl moiety make it an attractive component in drug design. It can serve as a bioisosteric replacement for other groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

(1-Methylcyclobutyl)methanol and its derivatives are increasingly recognized for their potential in the synthesis of biologically active compounds. The cyclobutane (B1203170) ring can impart favorable properties such as metabolic stability and improved binding affinity to target proteins. While a broad spectrum of applications is still under investigation, the utility of this scaffold is evident in its incorporation into various molecular frameworks aimed at treating a range of diseases. The primary alcohol of this compound serves as a convenient handle for further chemical modifications, allowing for its integration into larger, more complex bioactive molecules.

A significant application of this compound derivatives is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors, making them important targets for the treatment of autoimmune diseases, inflammatory conditions, and myeloproliferative disorders.

The 1-methylcyclobutyl group can be found in the structure of potent and selective JAK inhibitors. For instance, derivatives of this compound have been incorporated into the core structures of compounds designed to inhibit specific JAK isoforms. The rationale behind using this particular cycloalkyl group often involves optimizing the inhibitor's fit within the ATP-binding pocket of the target kinase. The compact and defined stereochemistry of the cyclobutane ring can lead to enhanced selectivity and potency.

Research in this area has led to the development of several investigational drugs. The synthesis of these inhibitors often involves the conversion of the hydroxymethyl group of this compound into other functional groups, such as amines or nitriles, which are then used to construct the final heterocyclic inhibitor.

Table 1: Examples of Janus Kinase Inhibitors and the Role of Cycloalkyl Moieties

| Inhibitor Class | Role of Cycloalkyl Group | Key Synthetic Step Involving this compound Derivative |

| Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors | Occupies a hydrophobic pocket in the ATP-binding site, contributing to potency and selectivity. | Conversion of the alcohol to an amine for subsequent coupling reactions. |

| Azaindole-based JAK inhibitors | Acts as a rigid scaffold to orient other functional groups for optimal interaction with the kinase. | Functional group interconversion of the hydroxymethyl group to participate in heterocycle formation. |

Derivatization for Specific Research Purposes

The versatility of the primary alcohol in this compound allows for a wide range of chemical transformations, enabling researchers to tailor the molecule for specific scientific investigations.

The hydroxyl group of this compound can be readily esterified with various carboxylic acids to produce a library of ester derivatives. This derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). The formation of esters can modulate a compound's lipophilicity, membrane permeability, and metabolic stability, all of which are critical factors for biological activity.

For example, by systematically varying the carboxylic acid used for esterification, researchers can probe the steric and electronic requirements of a biological target. The resulting esters can then be screened in a variety of biological assays to identify compounds with desired activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Table 2: Representative Esterification Reactions of this compound

| Carboxylic Acid | Reaction Conditions | Resulting Ester | Potential Biological Investigation |

| Acetic Acid | Acid catalyst (e.g., H₂SO₄), heat | (1-Methylcyclobutyl)methyl acetate | Pro-drug studies, metabolic stability assessment |

| Benzoic Acid | DCC/DMAP coupling | (1-Methylcyclobutyl)methyl benzoate | Exploration of aromatic interactions in binding pockets |

| Ibuprofen | EDCI/HOBt coupling | (1-Methylcyclobutyl)methyl 2-(4-isobutylphenyl)propanoate | Development of novel anti-inflammatory agents |

Oxime derivatives, including oxime ethers, are valuable functional groups in the study of molecular recognition due to their ability to act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can be used to form oxime ethers by reacting it with an existing oxime or by a multi-step synthesis involving its conversion to an aldehyde or ketone followed by reaction with hydroxylamine.

The functional handle of this compound allows for its incorporation into polymeric structures, opening avenues for the development of new materials with unique properties. The cyclobutane ring can introduce rigidity and thermal stability into a polymer backbone or side chain.

One approach involves the conversion of this compound into a monomer, such as an acrylate (B77674) or methacrylate, which can then be polymerized or copolymerized with other monomers. The resulting polymers may exhibit interesting properties, such as altered glass transition temperatures, improved mechanical strength, or modified optical properties, due to the presence of the bulky and rigid cyclobutyl group. These materials could find applications in areas such as specialty plastics, coatings, and advanced composites.

Cyclobutane Ring as a Structural Motif in Medicinal Chemistry

The cyclobutane ring is increasingly recognized as a valuable structural motif in the design of novel therapeutic agents. nih.gov Its distinct puckered, three-dimensional conformation provides a rigid scaffold that can be strategically employed to enhance the pharmacological properties of drug candidates. nih.govpharmablock.com Unlike flexible aliphatic chains, the cyclobutane unit restricts the number of possible conformations a molecule can adopt, a property known as conformational restriction. ru.nllifechemicals.com This pre-organization can lead to more favorable binding to biological targets. Furthermore, the saturated nature of the cyclobutane ring can improve physicochemical properties such as aqueous solubility compared to planar aromatic rings. nih.gov

The rigidity of the cyclobutane ring has a profound impact on a molecule's binding affinity and specificity for its target protein. researchgate.net Flexible molecules often pay an "entropic penalty" upon binding, as their rotational freedom is lost when they conform to the shape of the binding pocket. nih.gov By incorporating a rigid cyclobutane scaffold, derived from functionalized this compound, medicinal chemists can lock a molecule into a bioactive conformation, thereby reducing this entropic penalty and potentially increasing binding affinity. nih.govresearchgate.net

The defined three-dimensional structure of the cyclobutane ring also allows for precise spatial orientation of key pharmacophoric groups. cancer.gov This can enhance specificity by ensuring that the molecule interacts optimally with specific residues in the target's binding site while avoiding undesirable off-target interactions. Saturated cyclobutane rings are also adept at complementing the spatial arrangements of protein binding sites and can effectively fill hydrophobic pockets, further contributing to binding strength. nih.govru.nl

| Structural Feature | Flexible Linker (e.g., Ethyl Chain) | Rigid Linker (e.g., Cyclobutane) | Impact on Binding |

|---|---|---|---|

| Conformational Freedom | High (many rotatable bonds) | Low (conformationally restricted) | Reduces entropic penalty upon binding, potentially increasing affinity. nih.gov |

| Pre-organization for Binding | Low | High | Presents pharmacophores in a more optimal orientation for the target. cancer.gov |

| Shape Complementarity | Variable | Defined 3D puckered shape | Can better fit into specific, non-planar hydrophobic pockets. nih.gov |

| Solubility | Generally lower (if part of a larger aromatic system) | Generally higher (as a saturated ring) | Improves drug-like properties. nih.gov |

The advantageous properties of the cyclobutane scaffold have led to its exploration in various therapeutic areas. For instance, the modulation of cannabinoid receptors (CB1 and CB2) is a target for treating pain and inflammation. nih.gov Research into hexahydrocannabinol (B1216694) (HHC) derivatives has shown that modifying lipophilic side chains, a role that could be played by a this compound-derived group, affects potency and selectivity for these receptors. nih.gov

In the context of anti-inflammatory drug discovery, serotonin (B10506) receptors have emerged as potential targets. Studies have shown that serotonin-2 receptor agonists can produce anti-inflammatory effects. doi.org The rigid scaffold of a this compound derivative could be used to design selective modulators for these receptors.

For antidepressant activities, the focus is often on modulating neurotransmitter systems like serotonin. nih.gov The development of selective serotonin reuptake inhibitors (SSRIs) relies on precise interactions with the serotonin transporter (SERT). nih.gov The conformational rigidity of the cyclobutane ring makes it an attractive component for designing new chemical entities that can selectively target SERT or specific serotonin receptor subtypes, such as the 5-HT2B receptor, which is required for the therapeutic actions of SSRIs. nih.gov

| Therapeutic Area | Biological Target Example | Potential Role of this compound Derivatives | Reference |

|---|---|---|---|

| Anti-inflammatory | Cannabinoid Receptors (CB1/CB2) | Serve as a rigid, lipophilic component to enhance potency and selectivity. | nih.gov |

| Anti-inflammatory | Serotonin Receptors (e.g., 5-HT2) | Provide a scaffold for developing selective receptor agonists with anti-inflammatory properties. | doi.org |

| Antidepressant | Serotonin Transporter (SERT) | Act as a conformationally restricted framework to achieve high selectivity and potency. | nih.gov |

| Antidepressant | 5-HT2B Receptor | Used to design novel agonists or positive modulators to mimic or enhance SSRI effects. | nih.gov |

Future Directions and Emerging Research Avenues for 1 Methylcyclobutyl Methanol

Development of Novel Stereoselective Synthetic Methodologies

The biological activity and material properties of chiral molecules are often highly dependent on their specific stereochemistry. While (1-Methylcyclobutyl)methanol itself is achiral, its derivatives can contain multiple stereocenters. The development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms is a critical frontier. Future research in this area is expected to focus on asymmetric syntheses to produce enantiomerically pure derivatives of this compound.

Promising approaches include:

Asymmetric [2+2] Cycloadditions: The use of chiral catalysts or templates in [2+2] photocycloaddition or ketene (B1206846) cycloaddition reactions can facilitate the enantioselective formation of the cyclobutane (B1203170) core. nih.gov

Biocatalytic Resolution: Enzymes, such as lipases, can be employed for the kinetic resolution of racemic cyclobutane intermediates, selectively reacting with one enantiomer to allow for the separation of optically pure compounds. nih.gov

Chiral Auxiliary-Guided Synthesis: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions that form or modify the cyclobutane ring, with the auxiliary being removed in a later step.

The ability to synthesize specific stereoisomers of complex molecules derived from this compound is paramount for investigating their structure-activity relationships in fields like medicinal chemistry and materials science.

Advanced Spectroscopic Techniques for Understanding Cyclobutane Dynamics

The cyclobutane ring is not planar but exists in a dynamic equilibrium of puckered conformations. libretexts.orgchemistrysteps.com The substituents on the ring, such as the methyl and hydroxymethyl groups in this compound, significantly influence this conformational preference and the energy barrier to ring inversion. A deeper understanding of these dynamics is crucial for predicting molecular shape, reactivity, and interactions.

Future research will likely leverage a combination of advanced spectroscopic methods and computational analysis:

Multidimensional NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space distances between protons, helping to elucidate the preferred puckered conformation in solution.

Variable Temperature NMR: By studying NMR spectra at different temperatures, researchers can determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium, providing quantitative insight into the stability of different puckered states.

Vibrational Spectroscopy: High-resolution infrared (IR) and Raman spectroscopy can probe the vibrational modes of the molecule, which are sensitive to its conformation. auremn.org.br

| Technique | Information Gained | Application to this compound |

|---|---|---|

| 2D NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations for structural assignment. | Confirming the connectivity of the molecular structure. |

| 2D NMR (NOESY/ROESY) | Through-space proton-proton proximities. | Determining the preferred ring pucker and substituent orientation. |

| Variable Temperature NMR | Thermodynamic parameters of conformational equilibria. | Quantifying the energy difference between puckered conformations. |

| High-Resolution IR/Raman | Vibrational modes sensitive to molecular geometry. | Characterizing the puckered state in solid or gas phases. |

Deeper Elucidation of Reaction Mechanisms and Carbocation Stabilization

This compound is an excellent substrate for studying reaction mechanisms involving carbocation intermediates, such as solvolysis or acid-catalyzed dehydration. vedantu.comstudy.com The formation of a carbocation adjacent to the cyclobutane ring raises intriguing questions about stability and potential rearrangements.

When the hydroxyl group leaves (after protonation), a primary carbocation would initially form. This is highly unstable and likely undergoes immediate rearrangement. libretexts.org Two key pathways for rearrangement are possible:

Hydride Shift: A hydrogen from an adjacent carbon could migrate, though this would still result in a strained ring system.

Alkyl Shift (Ring Expansion): Migration of one of the ring C-C bonds to the carbocation center would lead to a ring-expanded, and significantly more stable, tertiary cyclopentyl carbocation. masterorganicchemistry.commasterorganicchemistry.com

Future mechanistic studies will aim to:

Trap and Characterize Intermediates: Employing superacid conditions or specialized spectroscopic techniques to directly observe and characterize the carbocation intermediates formed during reactions.

Kinetic Isotope Effect Studies: Using deuterated analogs of this compound to probe the transition states of rearrangement steps.

Product Distribution Analysis: Carefully quantifying the ratios of substitution, elimination, and rearrangement products under various reaction conditions (e.g., different solvents and temperatures) to build a comprehensive mechanistic picture. This will provide deeper insight into the factors that govern carbocation stability and reactivity in strained ring systems.

Computational Design of New Derivatives with Tuned Properties

The advancement of computational chemistry provides powerful tools for the in silico design of new molecules. acs.orgacs.org By modifying the structure of this compound computationally, researchers can predict the properties of novel derivatives before undertaking their synthesis, saving significant time and resources.

Future computational efforts are expected to focus on:

Conformational Searching: Using molecular mechanics and quantum mechanics to predict the stable conformations of new derivatives and their relative energies. nih.gov

Property Prediction: Employing Density Functional Theory (DFT) and other methods to calculate key electronic properties (e.g., dipole moment, molecular orbital energies) and steric parameters.

Reaction Modeling: Simulating reaction pathways and transition states to predict the reactivity of new derivatives and guide the development of synthetic strategies.

For instance, by replacing the hydroxyl group with other functional groups or adding substituents to the cyclobutane ring, computational models can help identify derivatives with tailored lipophilicity, polarity, or steric bulk for applications in materials science or as scaffolds in medicinal chemistry. rsc.org

Expanded Exploration of Biological and Pharmaceutical Applications

The cyclobutane ring is an increasingly recognized "privileged scaffold" in medicinal chemistry. researchgate.net Its rigid, three-dimensional structure can be used to orient pharmacophoric groups in a well-defined spatial arrangement, potentially leading to enhanced potency and selectivity for biological targets. rsc.org Furthermore, the cyclobutane motif can improve the metabolic stability and pharmacokinetic properties of drug candidates.

This compound represents a simple, yet valuable, starting point for the synthesis of compound libraries for biological screening. nih.gov Future research will involve:

Library Synthesis: Creating a diverse collection of derivatives by modifying the hydroxymethyl group and substituting the ring hydrogens.

High-Throughput Screening: Testing these libraries against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify initial "hits."

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of hit compounds to optimize their biological activity, selectivity, and drug-like properties.

The exploration of this compound derivatives in areas such as oncology, infectious diseases, and neurodegenerative disorders could lead to the discovery of novel therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of (1-Methylcyclobutyl)methanol, and how do they influence experimental design?

- Answer: The compound (CAS 38401-41-1) has a molecular formula C₆H₁₂O , molecular weight 100.159 g/mol , density 0.962 g/cm³ , boiling point 144.5°C , and flash point 57.9°C . These properties dictate solvent selection (e.g., polar aprotic solvents for reactions), storage conditions (room temperature, inert atmosphere), and safety protocols (ventilation for volatile handling). Its moderate solubility in water suggests biphasic reaction systems may require surfactants or co-solvents.

Q. What synthetic routes are available for this compound, and what are their limitations?

- Answer: A documented method involves regiodivergent electrophilic cyclizations of alkynylcyclobutanes . For example, starting from precursor S2d , purification via silica gel chromatography (30% EtOAc/hexane) yields the product in 84% yield , confirmed by ¹H/¹³C NMR (e.g., δ 1.24 ppm for methyl groups) and HRMS . Limitations include sensitivity to steric hindrance in cyclobutane ring formation and the need for controlled reaction temperatures to avoid ring-opening side reactions. Alternative pathways, such as biocatalytic reduction of ketones (e.g., using D. carota cells), remain underexplored .

Q. How can researchers verify the purity and structural integrity of this compound?

- Answer: Standard analytical techniques include:

- NMR spectroscopy : Key peaks include δ 1.24 ppm (s, 3H) for the methyl group and δ 3.36 ppm (s, 3H) for methoxy derivatives .

- Mass spectrometry : HRMS-ESI confirms the molecular ion [M+H]⁺ at m/z 261.1485 for related derivatives .

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS with polar columns (e.g., DB-WAX) resolves impurities from cyclization byproducts.

Advanced Research Questions

Q. How do structural modifications of this compound impact its reactivity and applications in medicinal chemistry?

- Answer: Derivatives like 4-(2-fluoro-4-methoxy-5-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)phenoxy)carboxylic acid demonstrate its role as a RXFP1 modulator for heart failure treatment . Key modifications include:

- Cyclobutane ring strain : Enhances binding affinity to target proteins but may reduce metabolic stability.

- Methoxy and fluorinated substituents : Improve pharmacokinetic properties (e.g., half-life) but require rigorous regioselective synthesis .

- Methodological Note : Computational docking (e.g., AutoDock Vina) paired with SAR studies can prioritize derivatives for synthesis.

Q. What challenges arise in analyzing contradictory data on cyclobutane-containing alcohols, and how can they be resolved?

- Answer: Contradictions in reported boiling points or solubility (e.g., discrepancies in polar vs. nonpolar solvent compatibility) may stem from:

- Impurity profiles : Side products from incomplete cyclization (e.g., linear alkyne intermediates) alter physical properties.

- Analytical variability : Differences in NMR referencing (TMS vs. solvent peaks) or column retention times in GC.

- Resolution Strategy : Cross-validate data using orthogonal methods (e.g., compare DSC melting points with XRD crystallography) and replicate synthesis under controlled conditions .

Q. What advanced catalytic strategies can optimize the enantioselective synthesis of this compound derivatives?

- Answer:

- Chiral Lewis acids : Scandium(III)-pybox complexes catalyze asymmetric cyclopropane openings, achieving >90% ee for strained cyclobutane systems .

- Biocatalysis : Engineered ketoreductases (e.g., KRED-101) enable enantioselective reduction of prochiral ketones, though substrate scope for cyclobutanes remains limited .

- Flow chemistry : Microreactors with immobilized catalysts improve yield in exothermic cyclization steps (e.g., 30% increase in throughput vs. batch) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products